molecular formula C12H17N5O2 B2427374 8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione CAS No. 377064-38-5

8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

Cat. No. B2427374
CAS RN: 377064-38-5
M. Wt: 263.301
InChI Key: HIXPZRYFBCMKCV-UHFFFAOYSA-N
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Description

The compound “8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of DNA, RNA, and also form the basis of several other important biomolecules .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely involve a purine core structure with various substitutions at the 1, 3, 7, and 8 positions. The dimethylamino group at the 8 position could potentially influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the dimethylamino group and the prop-2-enyl group. These functional groups could potentially participate in various chemical reactions .

Scientific Research Applications

Synthesis and Chemical Reactions

The chemical compound 8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione has been the focus of various studies exploring its synthesis and reactions with other compounds. For instance, research has delved into synthesizing and reacting 8-membered heterocycles from 3-Dimethylamino-2,2-dimethyl-2H-azirine and saccharin or phthalimide, leading to the formation of unique heterocyclic compounds. These reactions involve complex mechanisms, including ring expansion and contraction, offering insights into heterocyclic chemistry and potential applications in developing new materials or pharmaceuticals (Chaloupka et al., 1977). Additionally, studies have shown the potential of 3-(Dimethylamino)-2,2-dimethyl-2H,-azirine as an α-Aminoisobutyric-Acid (Aib) Equivalent, highlighting its utility in creating cyclic depsipeptides through direct amid cyclization, thereby expanding the toolkit for peptide and protein engineering (Obrecht & Heimgartner, 1987).

Cytotoxic Activities

Further research on related compounds has uncovered their cytotoxic activities against various cancer cell lines. The study by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with 8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione, demonstrated potent cytotoxic properties. These findings are critical for the development of new chemotherapeutic agents, offering a pathway for the synthesis of compounds with enhanced anticancer activity (Deady et al., 2003).

Mechanistic Studies and Spectroscopic Analysis

The compound has also been used in mechanistic studies and spectroscopic analyses to better understand the behavior of NH-acidic heterocycles. For example, the synthesis of 15N-Labelled 3-(Dimethylamino)-2,2-dimethyl-2H-azirine facilitated mechanistic investigations of reactions with NH-acidic heterocycles, providing valuable insights into the reaction mechanisms of such compounds (Ametamey, Hollenstein, & Heimgartner, 1988). Moreover, spectroscopic and kinetic studies on derivatives such as 8-aminoadenosine and its dimethylamino variants have contributed to understanding the structural and electronic factors influencing nucleoside reactivity, which is essential for designing nucleoside-based drugs or molecular probes (Hovinen et al., 1991).

properties

IUPAC Name

8-(dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-6-7-17-8-9(13-11(17)14(2)3)15(4)12(19)16(5)10(8)18/h6H,1,7H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXPZRYFBCMKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione

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